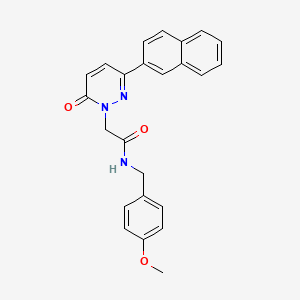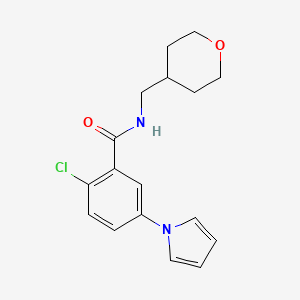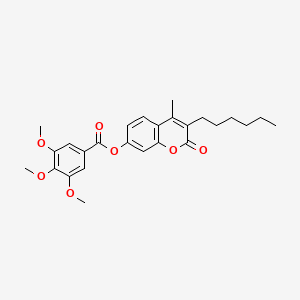![molecular formula C22H22ClN3O4 B14955102 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B14955102.png)
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with a chlorophenyl group and a dimethoxyphenethyl acetamide moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Dimethoxyphenethyl Acetamide Moiety: This step involves the acylation of the pyridazinone core with 3,4-dimethoxyphenethyl acetic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide
- **2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-2-pyridinylacetamide
Uniqueness
Compared to similar compounds, 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide exhibits unique properties due to the presence of the dimethoxyphenethyl group, which may enhance its biological activity and specificity.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H22ClN3O4 |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H22ClN3O4/c1-29-19-9-7-15(13-20(19)30-2)11-12-24-21(27)14-26-22(28)10-8-18(25-26)16-5-3-4-6-17(16)23/h3-10,13H,11-12,14H2,1-2H3,(H,24,27) |
Clave InChI |
OMVYRUJDHGOQLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14955027.png)
![(4E)-5-[4-(benzyloxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B14955030.png)
![2-(4-Tert-butylphenyl)-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14955032.png)
![4-chloro-N-[2-{[(4-nitrophenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B14955038.png)
![4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B14955040.png)
![N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B14955042.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14955052.png)
![methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate](/img/structure/B14955055.png)


![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B14955088.png)
![N~1~-(3,4-dimethoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B14955093.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955097.png)
